4-Nitro-1-trityl-1H-imidazole
Overview
Description
4-Nitro-1-trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Mechanism of Action
Target of Action
The primary target of CDD3505 is the hepatic cytochrome P450IIIA . This enzyme plays a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
CDD3505 acts as an inducer of the hepatic cytochrome P450IIIA . It enhances the activity of this enzyme, leading to changes in the metabolism of certain substances within the body.
Biochemical Pathways
The induction of hepatic cytochrome P450IIIA by CDD3505 affects the metabolic pathways involving this enzyme
Pharmacokinetics
It is soluble in dimethyl sulfoxide (dmso) , which suggests that it may have good bioavailability.
Result of Action
The induction of hepatic cytochrome P450IIIA by CDD3505 leads to a significant increase in the levels of high-density lipoprotein cholesterol (HDL) . HDL is often referred to as ‘good cholesterol’ because it carries cholesterol from other parts of your body back to your liver, where it is removed from your body.
Biochemical Analysis
Biochemical Properties
Imidazoles are known to be key components to functional molecules that are used in a variety of everyday applications
Molecular Mechanism
It is known that imidazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-trityl-1H-imidazole typically involves the nitration of 1-trityl-1H-imidazole. This can be achieved through the reaction of 1-trityl-1H-imidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-1-trityl-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
4-Nitro-1-trityl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Comparison with Similar Compounds
4-Nitro-1H-imidazole: Lacks the trityl group, making it less stable and less reactive.
1-Trityl-1H-imidazole: Lacks the nitro group, reducing its potential biological activity.
4-Amino-1-trityl-1H-imidazole: A reduction product of 4-Nitro-1-trityl-1H-imidazole with different reactivity and applications.
Uniqueness: The combination of these groups enhances the compound’s reactivity, stability, and potential biological activities .
Properties
IUPAC Name |
4-nitro-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQGVERJAKANJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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